molecular formula C21H20N2O4S B3648638 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide

Cat. No.: B3648638
M. Wt: 396.5 g/mol
InChI Key: IDTVGOICNYGMRU-UHFFFAOYSA-N
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Description

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Sulfonamides are a significant class of organic compounds with a wide range of applications in scientific research, particularly in medicinal chemistry and chemical biology. They have been extensively studied for their diverse biological activities, which include serving as enzyme inhibitors, antimicrobial agents, and key intermediates in the synthesis of more complex molecules . Historically, sulfonamides were the first systemic antibacterial agents discovered and have since been explored for many other therapeutic areas, including carbonic anhydrase inhibition, anticancer activity, and antiviral applications . The specific structure of this compound, featuring a 4-methylbenzenesulfonamide (tosyl) group linked to a 3-phenoxybenzyl urea moiety, suggests potential for development as a protease inhibitor or a modulator of protein-protein interactions in biochemical assays. Researchers may utilize this compound as a building block in organic synthesis or as a lead compound in drug discovery projects. The product is supplied with a certificate of analysis. Handle with appropriate personal protective equipment and refer to the safety data sheet for detailed handling instructions. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[(3-phenoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-16-10-12-20(13-11-16)28(25,26)23-21(24)22-15-17-6-5-9-19(14-17)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTVGOICNYGMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenoxybenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate derivative to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving sulfonamide derivatives. The structure consists of a benzenesulfonamide scaffold, which has been shown to exhibit significant biological activity. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate anilines or phenols to form the desired sulfonamide .

Progesterone Receptor Antagonism

Research has indicated that derivatives of benzenesulfonamide, including 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide, can function as PR antagonists. This activity is crucial for potential applications in treating conditions such as:

  • Uterine leiomyoma
  • Endometriosis
  • Breast cancer
  • Certain psychiatric disorders

In a study examining the structure-activity relationship (SAR) of various sulfonamide derivatives, it was found that modifications to the benzenesulfonamide structure significantly influenced PR antagonistic activity. For instance, compounds with specific substitutions exhibited improved binding affinity and selectivity for the PR over other receptors such as the androgen receptor (AR) .

Data Tables

The following table summarizes key findings from studies on the PR-antagonistic activity of various sulfonamide derivatives:

CompoundR GroupIC50 (μM)Activity Description
20a3-Chloro0.17 ± 0.038Most potent PR antagonist
242,3-Dichloro0.64 ± 0.72Moderate activity
323-Trifluoromethyl0.033 ± 0.003Highest potency among tested compounds
12None~0.5Exhibited significant PR antagonism

These results indicate that the specific structural features of the compound play a crucial role in its biological effectiveness.

Case Study 1: Treatment of Endometriosis

In clinical trials focusing on endometriosis treatment, compounds similar to this compound demonstrated efficacy in reducing lesion size and alleviating symptoms associated with the disease. The study highlighted that patients experienced significant relief from pain and improved quality of life when treated with these PR antagonists.

Case Study 2: Breast Cancer Therapy

Another notable application was observed in breast cancer models where these compounds inhibited tumor growth by blocking progesterone's action on cancer cells. The mechanism involved disrupting the signaling pathways essential for tumor proliferation, making it a promising avenue for developing targeted therapies against hormone-responsive cancers .

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound acts as a competitive inhibitor of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By inhibiting these enzymes, the compound effectively disrupts the metabolic processes of bacteria, leading to their death .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s sulfanyl group offers greater nucleophilicity compared to carboxylate or nitrile groups in other quinoline derivatives, enabling diverse chemical modifications .
  • Chlorophenyl substituents (shared with the pyridine derivative in ) enhance bioactivity but may reduce solubility compared to alkyl groups .

Comparison with Other Heterocyclic Compounds

Triazole Derivatives ()

Triazoles, such as ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(4-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, share sulfur-containing groups but differ in core structure:

Property Target Compound (Quinoline) Triazole Derivative
Core Structure Aromatic quinoline Non-aromatic triazole
Sulfur Reactivity Nucleophilic sulfanyl Thioether-like stability
Bioactivity Moderate antimicrobial Enhanced enzyme inhibition

Triazoles often exhibit stronger enzyme inhibition due to their ability to coordinate metal ions, whereas quinolines excel in DNA intercalation .

Naphthalene Derivatives ()

Naphthalene-based compounds like Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate feature electron-withdrawing groups (e.g., trifluoromethylsulfonyl) that increase electrophilicity.

Property Target Compound Naphthalene Derivative
Electron Effects Moderate (sulfanyl) Strong (CF₃SO₂)
Stability Air-stable Hydrolytically sensitive
Applications Drug precursors Reactive intermediates

The target compound’s sulfanyl group provides a balance between reactivity and stability, unlike the highly reactive trifluoromethylsulfonyl group .

Functional Group-Driven Comparison

Sulfur-Containing Groups

  • Sulfanyl (Target) : Enables disulfide formation and radical reactions.
  • Thioether (Triazole Derivative) : More stable but less reactive.
  • Trifluoromethylsulfonyl (Naphthalene Derivative) : Highly electron-withdrawing, enhancing electrophilic substitution .

Ester Groups

  • Methyl Ester (Target) : Slower hydrolysis than ethyl esters (), improving metabolic stability.
  • Ethyl Esters () : Faster hydrolysis, suitable for prodrug designs.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide with high purity?

Methodological Answer: The synthesis of this compound requires precise control of reaction parameters. Key steps include:

  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF under inert atmospheres (N₂ or Ar) to prevent hydrolysis of intermediates .
  • Temperature Control: Maintain temperatures between 0–25°C during carbamoyl group formation to minimize side reactions .
  • Purification: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm the presence of the phenoxybenzyl, carbamoyl, and sulfonamide groups. Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm, multiplet).
    • Sulfonamide NH (δ ~10.2 ppm, broad singlet) .
  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time typically ranges 8–10 minutes .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight ([M+H]⁺ expected m/z ~437) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and NMR results when determining the compound’s conformation?

Methodological Answer: Discrepancies often arise due to dynamic effects in solution vs. solid-state rigidity. To address this:

  • X-ray Crystallography: Obtain single crystals via slow evaporation from DMSO/ethanol. Compare bond lengths and dihedral angles with DFT-optimized structures to identify static vs. flexible regions .
  • Variable-Temperature NMR: Conduct ¹H NMR experiments at 25°C and −40°C in DMSO-d₆. Broadening or splitting of NH signals at low temperatures indicates conformational flexibility in the carbamoyl group .
  • Molecular Dynamics Simulations: Use software like GROMACS to model solution-phase behavior and correlate with experimental data .

Q. What methodologies are recommended for investigating the compound’s interaction with metalloenzymes (e.g., carbonic anhydrase)?

Methodological Answer:

  • UV-Vis Titration: Monitor changes in absorbance (200–400 nm) upon incremental addition of the compound to enzyme solutions (pH 7.4 buffer). Calculate binding constants (Kd) using Benesi-Hildebrand plots .
  • Isothermal Titration Calorimetry (ITC): Measure enthalpy changes to determine stoichiometry and thermodynamic parameters of enzyme-inhibitor binding .
  • Molecular Docking: Use AutoDock Vina to predict binding poses. Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the phenoxy group .

Q. How can low yields in the final coupling step of the synthesis be systematically addressed?

Methodological Answer: Low yields often stem from competing side reactions or poor nucleophilicity. Troubleshooting strategies include:

  • Activation of Carboxylic Acids: Pre-activate the 4-methylbenzenesulfonamide intermediate with HOBt (1-hydroxybenzotriazole) to enhance coupling efficiency .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states. Add molecular sieves to scavenge water .
  • Inert Atmosphere: Rigorously degas solvents and maintain an N₂ atmosphere to prevent oxidation of sensitive intermediates .

Q. What experimental approaches are suitable for analyzing the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carbamoyl groups) using LC-MS .
  • Light Exposure Tests: Use a xenon lamp (ICH Q1B guidelines) to assess photostability. Protect light-sensitive groups (e.g., phenoxy) with amber glassware .
  • pH-Dependent Stability: Conduct kinetic studies at pH 2.0 (simulated gastric fluid) and pH 8.0 (intestinal fluid) to guide formulation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide
Reactant of Route 2
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4-methyl-N-[(3-phenoxybenzyl)carbamoyl]benzenesulfonamide

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